2-Cyclopropoxy-3,4-difluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3,4-difluoroaniline is an organic compound with the molecular formula C₉H₉F₂NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and a cyclopropoxy group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often involve the use of strong acids like hydrochloric acid and bases such as sodium hydroxide .
Industrial Production Methods: Industrial production of 2-Cyclopropoxy-3,4-difluoroaniline may utilize continuous-flow reactors to enhance efficiency and safety. Continuous-flow diazotization and subsequent nucleophilic substitution can be employed to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropoxy-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: The cyclopropoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of cyclopropoxy-3,4-difluoroaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3,4-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3,4-difluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropoxy and fluorine groups play a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluoroaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
2,4-Difluoroaniline: Has fluorine atoms at different positions, affecting its reactivity and properties.
2-Cyclopropoxy-4-fluoroaniline: Similar structure but with only one fluorine atom, leading to different chemical behavior.
Uniqueness: 2-Cyclopropoxy-3,4-difluoroaniline is unique due to the presence of both the cyclopropoxy group and two fluorine atoms, which confer distinct chemical and physical properties. These modifications enhance its potential as a versatile intermediate in various chemical syntheses and applications .
Eigenschaften
Molekularformel |
C9H9F2NO |
---|---|
Molekulargewicht |
185.17 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3,4-difluoroaniline |
InChI |
InChI=1S/C9H9F2NO/c10-6-3-4-7(12)9(8(6)11)13-5-1-2-5/h3-5H,1-2,12H2 |
InChI-Schlüssel |
DEJXLXYULKIFCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.